molecular formula C6H7ClN2S B15361355 3-Chloro-2-(methylamino)pyridine-4-thiol

3-Chloro-2-(methylamino)pyridine-4-thiol

Cat. No.: B15361355
M. Wt: 174.65 g/mol
InChI Key: NQSCSJNMWLXVAT-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylamino)pyridine-4-thiol is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with chlorine, methylamino, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(methylamino)pyridine-4-thiol typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by the introduction of the methylamino and thiol groups. One common method is the nucleophilic substitution reaction, where appropriate reagents are used to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(methylamino)pyridine-4-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using appropriate nucleophiles and reaction conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

3-Chloro-2-(methylamino)pyridine-4-thiol has several applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a component in diagnostic assays.

  • Industry: It can be utilized in the manufacturing of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism by which 3-Chloro-2-(methylamino)pyridine-4-thiol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

3-Chloro-2-(methylamino)pyridine-4-thiol can be compared to other similar compounds, such as:

  • 3-Chloro-2-methylpyridine: This compound lacks the amino and thiol groups, resulting in different chemical properties and reactivity.

  • 2-(Methylamino)pyridine-4-thiol: The absence of the chlorine atom leads to variations in its behavior and applications.

Uniqueness: The presence of both the methylamino and thiol groups in this compound gives it distinct chemical properties and reactivity compared to its analogs, making it valuable in specific research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike.

Properties

Molecular Formula

C6H7ClN2S

Molecular Weight

174.65 g/mol

IUPAC Name

3-chloro-2-(methylamino)-1H-pyridine-4-thione

InChI

InChI=1S/C6H7ClN2S/c1-8-6-5(7)4(10)2-3-9-6/h2-3H,1H3,(H2,8,9,10)

InChI Key

NQSCSJNMWLXVAT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=S)C=CN1)Cl

Origin of Product

United States

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